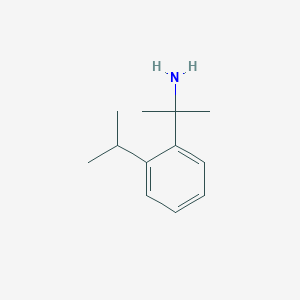

2-(2-Propan-2-ylphenyl)propan-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(2-Propan-2-ylphenyl)propan-2-amine” is a chemical compound with the molecular formula C12H19N . It is also known as Isopropylphenidate.

Synthesis Analysis

The synthesis of this compound can be achieved through transaminase-mediated synthesis . This method involves the use of immobilised whole-cell biocatalysts with ®-transaminase activity . After optimisation of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee .Molecular Structure Analysis

The molecular structure of “this compound” consists of 12 carbon atoms, 19 hydrogen atoms, and 1 nitrogen atom . The InChI code for this compound is 1S/C12H19N/c1-9(2)10-7-5-6-8-11(10)12(3,4)13/h5-9H,13H2,1-4H3 .Mechanism of Action

IPH acts as a dopamine reuptake inhibitor, which means that it blocks the reuptake of dopamine in the brain, leading to an increase in dopamine levels. Dopamine is a neurotransmitter that is involved in the regulation of mood, motivation, and reward. By increasing dopamine levels, IPH may improve cognitive function, attention, and motivation.

Biochemical and Physiological Effects:

IPH has been shown to increase heart rate, blood pressure, and body temperature in animal models. It also increases locomotor activity, suggesting that it has stimulant properties. Additionally, IPH has been shown to increase dopamine and norepinephrine levels in the brain, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

IPH is relatively easy to synthesize and can be used in a laboratory setting to study its effects on various neurological disorders. However, one limitation of IPH is that it has not been extensively studied in humans, so its safety and efficacy are not well-established. Additionally, the long-term effects of IPH on the brain are not well-understood, so caution should be exercised when using this compound in research.

Future Directions

There are several future directions for research on IPH. One potential application is in the treatment of Alzheimer's disease, as IPH has been shown to improve memory and cognitive function in animal models. Additionally, further research is needed to establish the safety and efficacy of IPH in humans, particularly in the treatment of ADHD and depression. Finally, research is needed to better understand the long-term effects of IPH on the brain and to develop strategies to mitigate any potential adverse effects.

Conclusion:

IPH is a synthetic compound that has gained popularity in the scientific research community due to its potential therapeutic applications in various neurological disorders. Its dopamine reuptake inhibiting properties make it a promising candidate for the treatment of ADHD, Parkinson's disease, and depression. However, caution should be exercised when using this compound in research, as its long-term effects on the brain are not well-understood. Further research is needed to establish the safety and efficacy of IPH in humans and to develop strategies to mitigate any potential adverse effects.

Synthesis Methods

IPH is synthesized by the reaction of 2-(2-bromo-phenyl)propan-2-ol with isopropylamine in the presence of a base. This reaction results in the formation of IPH as a white crystalline powder. The synthesis of IPH is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

IPH has been studied for its potential therapeutic applications in various neurological disorders, including attention deficit hyperactivity disorder (ADHD), Parkinson's disease, and depression. Several studies have shown that IPH has similar effects to methylphenidate, a commonly prescribed medication for ADHD. Additionally, IPH has been shown to improve cognitive function and memory in animal models, suggesting that it may have potential applications in the treatment of Alzheimer's disease.

Safety and Hazards

The safety data sheet for a similar compound, propan-2-amine, indicates that vapours may irritate the throat/respiratory system and may cause drowsiness or dizziness . It is also noted that it has a defatting effect on skin and is irritating to eyes . It is recommended to take precautionary measures against static discharges and to provide adequate ventilation .

properties

IUPAC Name |

2-(2-propan-2-ylphenyl)propan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-9(2)10-7-5-6-8-11(10)12(3,4)13/h5-9H,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIUFKLLMBSZZPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1C(C)(C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1314766-38-5 |

Source

|

| Record name | 2-[2-(propan-2-yl)phenyl]propan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

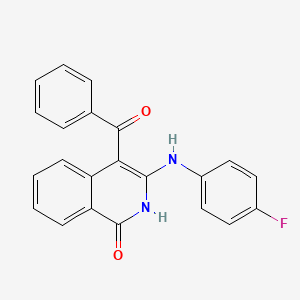

![2-[(Benzyloxy)methyl]-2-ethylbutanoic acid](/img/structure/B2898585.png)

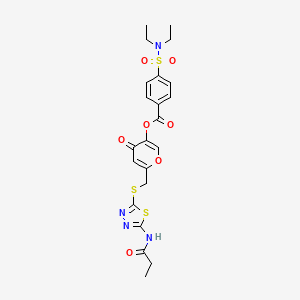

![[5-Fluoro-6-(morpholin-4-yl)pyridin-3-yl]methanamine](/img/structure/B2898592.png)

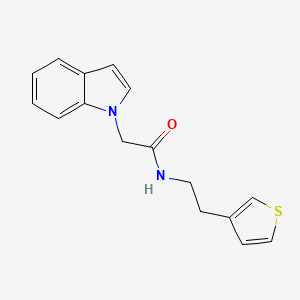

![4-chloro-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2898598.png)